molecular formula C21H26BrN3O2 B2495901 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 906159-88-4

3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2495901
CAS No.: 906159-88-4
M. Wt: 432.362
InChI Key: DIKMMSSHXXOHQK-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, and a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride.

    Amide Bond Formation: The acid chloride is then reacted with 3-bromoaniline in the presence of a base such as triethylamine to form the amide bond, yielding 3-bromo-N-(4-methoxyphenyl)benzamide.

    Piperazine Introduction: The final step involves the reaction of the intermediate with 1-methylpiperazine under suitable conditions to introduce the piperazine moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-bromo-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to investigate the biological pathways and mechanisms of action of related compounds.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets such as receptors or enzymes. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can enhance solubility and bioavailability. The bromine atom may play a role in modulating the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
  • 3-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
  • 3-iodo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Uniqueness

3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl group and the piperazine moiety also contributes to its distinct pharmacological profile.

Properties

IUPAC Name

3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BrN3O2/c1-24-10-12-25(13-11-24)20(16-6-8-19(27-2)9-7-16)15-23-21(26)17-4-3-5-18(22)14-17/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKMMSSHXXOHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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